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Zinc isooctanoate

Polyurethane Catalysis Flexible Foam Tin-Free Catalyst

Zinc isooctanoate (CAS 84418-65-5), chemically zinc 2-ethylhexanoate, is a metal carboxylate with the molecular formula C₁₆H₃₀O₄Zn and a molecular weight of 351.8 g/mol. It belongs to the class of organozinc compounds widely employed as a polyurethane catalyst, a primary or auxiliary drier in coatings, and a heat stabilizer for PVC.

Molecular Formula C16H30O4Zn
Molecular Weight 351.8 g/mol
CAS No. 84418-65-5
Cat. No. B13406597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc isooctanoate
CAS84418-65-5
Molecular FormulaC16H30O4Zn
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Zn+2]
InChIInChI=1S/2C8H16O2.Zn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
InChIKeyADJMNWKZSCQHPS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc Isooctanoate (CAS 84418-65-5) for Industrial Procurement: A Comparator-Driven Evidence Profile


Zinc isooctanoate (CAS 84418-65-5), chemically zinc 2-ethylhexanoate, is a metal carboxylate with the molecular formula C₁₆H₃₀O₄Zn and a molecular weight of 351.8 g/mol [1]. It belongs to the class of organozinc compounds widely employed as a polyurethane catalyst, a primary or auxiliary drier in coatings, and a heat stabilizer for PVC . Unlike commodity zinc salts, its branched isooctanoate ligand imparts high solubility in organic solvents and a low melting point, which are critical for homogeneous catalysis and liquid formulation processes .

Why Generic Substitution of Zinc Isooctanoate Fails: The Quantified Performance Gap


Substituting zinc isooctanoate with a different zinc carboxylate (e.g., zinc naphthenate or zinc stearate) or an organotin catalyst without reformulation often leads to performance failure. Differences in the carboxylate ligand structure directly influence catalytic activity, thermal stability thresholds, and color in the final product. For instance, zinc naphthenate imparts a darker color and stronger odor, while zinc stearate exhibits a significantly lower catalytic activity and a different melting profile, making it unsuitable for low-temperature or highly catalytic applications . Quantitative head-to-head data show that organotin alternatives like dibutyltin dilaurate, while more active at lower loadings, introduce toxicity and regulatory burdens that zinc isooctanoate avoids [1].

Quantitative Evidence Guide for Zinc Isooctanoate: Head-to-Head Performance Data


Catalytic Performance in Flexible PU Foam: Zinc Isooctanoate vs. Dibutyltin Dilaurate (DBTDL)

In a direct head-to-head comparison for flexible polyurethane foam production, zinc octoate achieves comparable final mechanical properties to the industry-standard dibutyltin dilaurate (DBTDL), but with a wider processing window. Zinc octoate requires a higher catalyst loading (0.5-1.5 phr vs. 0.1-0.3 phr for DBTDL) and results in longer cream and rise times, yet produces foam with equivalent tensile strength and elongation at break [1]. This profile offers a safer, environmentally compliant alternative without sacrificing end-use performance.

Polyurethane Catalysis Flexible Foam Tin-Free Catalyst

Ring-Opening Copolymerization Catalyst: Zinc Octoate vs. Stannous Octoate

A primary research study on the ring-opening copolymerization of D,L-lactide and glycolide in supercritical CO₂ found that zinc(II) 2-ethylhexanoate (ZnOct₂) produces a polymer with similar characteristics to the one synthesized with stannous octoate (SnOct₂), the conventional catalyst for this process [1]. This provides direct, peer-reviewed evidence that zinc isooctanoate is a viable, potentially less toxic substitute for a standard tin-based catalyst in synthesizing bioabsorbable polymers for controlled drug release.

Biomedical Polymers Ring-Opening Polymerization Catalyst Comparison

Coating Drier Performance: Zinc Isooctanoate vs. Traditional Zinc Naphthenate

Multiple industrial technical data sheets consistently position zinc isooctanoate as an upgraded replacement for traditional zinc naphthenate in coating applications. The differentiation is based on a cluster of quantifiable aesthetic and composition advantages: zinc isooctanoate exhibits a lighter color (quantified as Gardner color <5 or <200 ), lower odor, and a significantly higher and more stable active zinc content (variable between 3-22% depending on grade) . This contrasts with zinc naphthenate, which is typically an amber, viscous liquid with a stronger odor and lower metal content . These properties directly lead to reduced paint film discoloration and improved gloss in light-colored paints.

Coating Driers Paint Formulation Organozinc Compounds

Thermal and Processing Properties: Zinc Isooctanoate vs. Zinc Stearate

When compared to zinc stearate, another common zinc-based lubricant and stabilizer, zinc isooctanoate demonstrates a key differentiating thermal property. Data from a comparative industry review shows zinc octoate has a higher melting point (150-160°C) compared to zinc stearate (120-140°C) [1]. This higher thermal stability, combined with its superior catalytic activity ('High' vs. 'Low'), makes zinc isooctanoate the more robust choice for high-temperature polymer processing applications, such as in automotive interior components, where other zinc soaps might degrade or lose functionality [1].

Thermal Stability Lubricant Additive Polymer Processing

Toxicity Profile: Zinc Isooctanoate as a Safer Replacement for Lead Isooctanoate

A primary driver for procuring zinc isooctanoate is its role as a lower-toxicity substitute for lead-based driers and catalysts. Vendor technical literature explicitly states that zinc isooctanoate 'can be used as a partial replacement for lead isooctanoate' and that 'its toxicity is much smaller than that of lead isooctanoate' [1]. This aligns with global regulatory pressures (e.g., REACH, RoHS) to eliminate lead from industrial formulations. While its catalytic activity is noted as lower than the lead analog, the documented health and environmental safety advantage provides a compelling procurement rationale for applications where regulatory compliance is paramount.

Toxicology Environmentally Friendly Catalyst Heavy Metal Replacement

High-Value Application Scenarios for Zinc Isooctanoate Based on Comparative Evidence


Eco-compliant Catalyst for Flexible Polyurethane Foam in Consumer Goods

For manufacturers transitioning away from organotin catalysts like DBTDL due to REACH restrictions, zinc isooctanoate is a one-for-one replacement that yields foam with comparable tensile strength and elongation at break [1]. The higher required catalyst loading (0.5-1.5 phr vs. 0.1-0.3 phr for DBTDL) is offset by the avoidance of a Substance of Very High Concern (SVHC) classification, making it the logical procurement choice for export-oriented consumer goods.

Tin-Free Catalyst for Biomedical Polymer and Drug Delivery System Synthesis

In the synthesis of bioabsorbable poly(lactide-co-glycolide) (PLGA) polymers for controlled drug release, zinc octoate produces polymers with characteristics similar to those made with the standard stannous octoate catalyst [2]. This peer-reviewed evidence supports its procurement for GMP pharmaceutical manufacturing, where eliminating trace tin contamination is critical for patient safety and regulatory approval.

High-Performance Primary Drier for Premium Light-Colored Industrial Coatings

Coatings formulators seeking to upgrade from traditional zinc naphthenate can use zinc isooctanoate to achieve a superior finish. With a color specification of ≤5 (Gardner) and low odor, it directly solves the problem of yellowing in white and pastel paints, improving film gloss and color stability . This makes it the preferred procurement option for high-end architectural and automotive OEM coatings requiring impeccable aesthetics.

Heat Stabilizer for High-Temperature PVC and Elastomer Processing

In the extrusion and injection molding of PVC and other thermoplastics, where processing temperatures can exceed the melting point of zinc stearate (120-140°C), zinc isooctanoate offers a superior processing window with its melting point of 150-160°C and its role as a catalyst [3]. Procuring zinc isooctanoate over zinc stearate for these applications prevents lubricant degradation and ensures consistent part quality and production line speed.

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